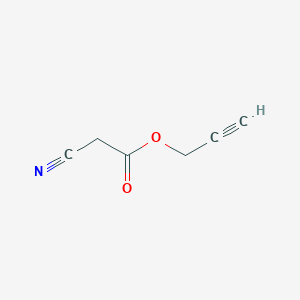

Propargyl Cyanoacetate

Description

Structure

3D Structure

Properties

CAS No. |

30764-61-5 |

|---|---|

Molecular Formula |

C6H5NO2 |

Molecular Weight |

123.11 g/mol |

IUPAC Name |

prop-2-ynyl 2-cyanoacetate |

InChI |

InChI=1S/C6H5NO2/c1-2-5-9-6(8)3-4-7/h1H,3,5H2 |

InChI Key |

RYCIJJSIVMERND-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Propargyl Cyanoacetate Derivatives

Esterification Reactions for Propargyl Cyanoacetate (B8463686) Formation

The most direct route to propargyl cyanoacetate involves the esterification of cyanoacetic acid with propargyl alcohol or its analogues. This foundational reaction can be optimized through various catalytic and procedural modifications to enhance efficiency and yield.

Direct Esterification of Cyanoacetic Acid with Propargyl Alcohol Analogues

The synthesis of propargyl 2-cyanoacrylate, a related derivative, typically begins with the esterification of cyanoacetic acid with propargyl alcohol. This reaction forms the this compound intermediate, which is then condensed with formaldehyde. Research has shown that the ease of this initial esterification step varies depending on the structure of the alcohol used. The reactivity order for esterification of cyanoacetic acid with several unsaturated alcohols has been established, indicating structural nuances that affect the reaction rate. bohrium.comorganic-chemistry.org

Role of Catalysts and Reaction Conditions in Esterification Efficiency

The efficiency of the direct esterification process is highly dependent on the choice of catalyst and the specific reaction conditions employed. A common approach involves using a strong acid catalyst, such as sulfuric acid, to yield this compound. scielo.br The reaction is typically performed under conditions that facilitate the removal of water, which is formed as a byproduct, thereby driving the reaction equilibrium towards the ester product. rsc.org

Alternative catalytic systems have been developed to promote esterification under milder conditions. For instance, N-bromosuccinimide (NBS) has been effectively used as a catalyst for the esterification of cyanoacetic acid with various alcohols, achieving high yields. nih.gov In one documented procedure, the reaction of cyanoacetic acid with methanol (B129727) in the presence of a catalytic amount of NBS at 70°C for 20 hours resulted in a 97% yield of methyl cyanoacetate. nih.gov

Industrial-scale synthesis often faces the challenge of managing water, as the esterification requires largely anhydrous conditions. rsc.org To overcome this, methods utilizing a two-phase aqueous-organic system in the presence of a phase transfer catalyst have been developed. This strategy allows for the reaction of an alkali cyanoacetate with an alkyl halide in a system where the water-insoluble solvent aids in product separation and the catalyst facilitates the reaction between the two phases. rsc.org

| Catalyst System | Reactants | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Sulfuric Acid | Cyanoacetic Acid, Propargyl Alcohol | Dehydrating conditions | Classic acid catalysis. | scielo.br |

| N-Bromosuccinimide (NBS) | Cyanoacetic Acid, Alcohol | 70°C, 20 h | Mild, high-yield catalytic method. | nih.gov |

| Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | Alkali Cyanoacetate, Alkyl Halide | Aqueous-organic two-phase system, 100°C | Manages water byproduct and facilitates reaction between phases. | rsc.org |

Multicomponent Reaction Approaches Incorporating Cyanoacetate and Propargyl Moieties

Multicomponent reactions (MCRs) offer an efficient pathway for assembling complex molecules from three or more starting materials in a single synthetic operation. These strategies are particularly valuable for creating libraries of structurally diverse compounds and have been successfully applied to incorporate propargyl and cyanoacetate functionalities into novel scaffolds.

Ugi Reactions with Cyanoacetic Acid and Propargylamines

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. By selecting appropriate starting materials, both propargyl and cyanoacetate groups can be integrated into the final product. Specifically, using propargylamine (B41283) as the amine component and cyanoacetic acid as the acid component allows for the direct incorporation of these two crucial moieties. prepchem.comrsc.orgresearchgate.net

The resulting Ugi adduct contains the propargyl group from the amine and the cyano-bearing backbone from the cyanoacetic acid. This adduct is a versatile intermediate, as the inherent functionalities—the alkyne from the propargyl group and the activated methylene (B1212753) group from the cyanoacetate moiety—can be used for subsequent transformations to build even more complex heterocyclic systems. prepchem.comnih.gov For example, Ugi adducts derived from cyanoacetic acid can undergo base-mediated cyclization to form tetramic acid derivatives. rsc.orgnih.gov

Click Reactions Utilizing Propargyl Bromide and Cyanoacetate Precursors

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective method for joining molecular fragments. nih.gov This strategy can be employed to link a propargyl unit to a cyanoacetate precursor. The process typically involves a two-step sequence:

Preparation of an Azide-Functionalized Cyanoacetate: A cyanoacetate derivative containing an azide (B81097) group is synthesized. A common precursor is ethyl azidoacetate, which can be readily prepared by the reaction of ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) with sodium azide. scielo.brprepchem.comprepchem.com

Cycloaddition with a Terminal Alkyne: The azido-cyanoacetate precursor is then reacted with a terminal alkyne. To incorporate the propargyl unit, an alkyne prepared via the propargylation of a suitable molecule with propargyl bromide is used. scielo.brnih.gov The CuAAC reaction, typically catalyzed by a copper(I) source like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate, joins the two fragments to form a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the cyanoacetate and propargyl-derived moieties. scielo.brimist.ma

This modular approach allows for the synthesis of a wide array of complex molecules where the triazole ring serves as a robust linker. rsc.org

Preparative Strategies for Related Propargylic Cyanoacetate Derivatives

Beyond the direct synthesis of this compound, advanced catalytic methods have been developed to prepare more complex derivatives. One notable strategy is the palladium-catalyzed one-pot synthesis of 2-alkyl-2-arylcyanoacetates. This method allows for the introduction of a propargyl group at the α-position of an aryl cyanoacetate. unito.it

The procedure involves the arylation of a cyanoacetate enolate, catalyzed by a palladium complex such as Pd(OAc)₂ with a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), followed by an in situ alkylation of the resulting intermediate. A diverse range of alkylating agents is tolerated, including propargyl bromides. This one-pot sequence efficiently couples an ethyl cyanoacetate with various aryl bromides and subsequently traps the intermediate anion with the propargyl electrophile, yielding the desired 2-propargyl-2-arylcyanoacetate derivatives in good to excellent yields (60-90%). unito.it This powerful method provides a scalable route to a wide range of highly functionalized propargylic cyanoacetate derivatives. unito.it

| Aryl Bromide | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Propargyl Bromide | Ethyl 2-cyano-2-(p-tolyl)pent-4-ynoate | 75 | unito.it |

| 4-Bromoanisole | Propargyl Bromide | Ethyl 2-cyano-2-(4-methoxyphenyl)pent-4-ynoate | 72 | unito.it |

| 1-Bromo-4-(trifluoromethyl)benzene | Propargyl Bromide | Ethyl 2-cyano-2-(4-(trifluoromethyl)phenyl)pent-4-ynoate | 60 | unito.it |

| 2-Bromopyridine | Propargyl Bromide | Ethyl 2-cyano-2-(pyridin-2-yl)pent-4-ynoate | 65 | unito.it |

Synthesis via Reactions of Propargyl Halides with Cyanoacetate Salts

The reaction of propargyl halides with cyanoacetate salts represents a fundamental and widely utilized method for the synthesis of this compound and its derivatives. This synthetic strategy is a classic example of nucleophilic substitution, specifically an alkylation reaction, where the enolate of a cyanoacetate acts as the nucleophile, attacking the electrophilic carbon of the propargyl halide.

The general mechanism involves the deprotonation of the active methylene group of a cyanoacetate ester (such as ethyl cyanoacetate or methyl cyanoacetate) by a base to form a resonance-stabilized carbanion, the cyanoacetate enolate. This enolate then attacks the propargyl halide (e.g., propargyl bromide or propargyl chloride), displacing the halide and forming a new carbon-carbon bond, which yields the corresponding 2-propargyl-2-cyanoacetate derivative.

The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (KOt-Bu). The solvent system often consists of polar aprotic solvents like dimethylformamide (DMF) or acetone, which can solvate the cation of the base and facilitate the nucleophilic attack. In some procedures, phase-transfer catalysts are employed to facilitate the reaction between the aqueous phase containing the cyanoacetate salt and the organic phase containing the halide. google.comgoogle.com

A one-pot procedure for synthesizing 2-alkyl-2-arylcyanoacetates has been developed, which includes the use of propargyl bromide as an alkylating agent. organic-chemistry.org In this method, ethyl cyanoacetate is first coupled with aryl bromides in a palladium-catalyzed reaction, and the resulting intermediate anion is then trapped in situ with an alkyl electrophile like propargyl bromide. organic-chemistry.org This approach demonstrates the versatility of using propargyl halides to introduce the propargyl moiety onto a cyanoacetate backbone. organic-chemistry.org

Detailed research findings have demonstrated the efficiency of this method under various conditions. For instance, the O-propargylation of substituted phenols followed by a Claisen rearrangement has been explored, starting with the reaction of ethyl cyanoacetate and propargyl bromide under basic conditions. metu.edu.tr

The following table summarizes representative examples of the synthesis of this compound derivatives via the reaction of propargyl halides with cyanoacetate salts.

| Cyanoacetate Reactant | Propargyl Halide | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| Ethyl Cyanoacetate | Propargyl Bromide | K₂CO₃ | Acetone | Ethyl 2-cyano-2-prop-2-ynyl-acetate | - | metu.edu.tr |

| Ethyl Cyanoacetate | Propargyl Bromide | Pd(OAc)₂/DPPF, KOt-Bu | - | Ethyl 2-aryl-2-propargylcyanoacetates | 60-90 | organic-chemistry.org |

| 2-Formyl-N-propargylpyrrole | Methyl Cyanoacetate | DBU | - | Indolizine derivative | - | researchgate.net |

Note: Yields can vary significantly based on the specific substrates and reaction conditions.

Applications in Complex Organic Molecule Synthesis

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, and propargyl cyanoacetate (B8463686) offers a potential entry point to several important classes of heterocycles.

While propargyl cyanoacetate is a logical precursor for the construction of pyrrole (B145914) and indole (B1671886) rings, direct, well-established methods for its use in these syntheses are not extensively documented in the current scientific literature. However, the reactivity of related propargyl-containing compounds provides a strong indication of the potential pathways through which this compound could be employed.

For instance, the synthesis of polysubstituted pyrroles has been achieved through the condensation of propargyl amines with ethyl vinyl ether under microwave irradiation. Additionally, a metal-free, base-promoted cascade addition-cyclization of propargylamides with trimethylsilyl (B98337) cyanide has been developed to produce pentasubstituted pyrroles umich.edu. This reaction proceeds through the isomerization of the propargylamide to an allenamide intermediate, followed by nucleophilic attack of cyanide and subsequent cyclization umich.edu. Given that this compound can be a precursor to propargyl amides, this suggests an indirect route to pyrrole synthesis.

Similarly, for indole synthesis, while direct annulation using this compound is not commonly reported, strategies involving intramolecular cyclization of indole derivatives bearing propargyl groups are known. For example, a cascade radical cyclization of 3-propargyl-2-alkenyl indoles has been shown to produce cyclohepta[b]indoles researchgate.net. The versatility of the propargyl group in such cyclizations highlights the potential for developing new synthetic routes to indoles that could utilize this compound as a starting material.

Table 1: Synthesis of Pyrrole Derivatives from Propargyl Precursors This table is based on data for related propargyl compounds, as direct synthesis from this compound is not widely reported.

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| Propargyl Amides | Trimethylsilyl Cyanide, Base | Pentasubstituted Pyrroles | umich.edu |

| Propargyl Amines | Ethyl Vinyl Ether | Substituted Pyrroles | Not explicitly cited |

The synthesis of pyrimidines often involves the condensation of a three-carbon component with a source of two nitrogen atoms. While methods utilizing ethyl cyanoacetate in reactions with thiourea (B124793) and aldehydes are well-established for forming pyrimidine (B1678525) derivatives, the direct application of this compound in similar condensations is not prominently featured in the literature. However, the known reactivity of the cyanoacetate moiety suggests that this compound could potentially serve as the three-carbon component in such cyclizations under appropriate conditions.

In contrast, the synthesis of triazole scaffolds represents a more direct and well-explored application of the propargyl group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. Propargyl esters are known to readily participate in these reactions. For example, propargyl esters of saturated carboxylic acids undergo cycloaddition with para-azidobenzoic acid in the presence of a copper(I) iodide catalyst to yield 1,4-isomers of 1,2,3-triazole derivatives with high yields. This reaction highlights the utility of the propargyl group in this compound as a handle for triazole formation. The reaction of organic azides with propargyl cations generated in situ from propargylic alcohols in the presence of acid also leads to the rapid and regioselective synthesis of fully substituted 1,2,3-triazoles chim.it.

Table 2: Synthesis of 1,2,3-Triazole Derivatives from Propargyl Esters

| Propargyl Ester | Azide (B81097) Component | Catalyst | Product |

|---|---|---|---|

| Propargyl esters of saturated carboxylic acids | para-Azidobenzoic acid | Copper(I) iodide | 1,4-Disubstituted 1,2,3-triazoles |

The synthesis of 2-amino-4H-chromenes is a well-developed area of heterocyclic chemistry, frequently achieved through a one-pot, three-component reaction of a salicylaldehyde, an active methylene (B1212753) compound, and a source of ammonia (B1221849) or an amine. Malononitrile (B47326) and ethyl cyanoacetate are commonly employed as the active methylene component in these syntheses. While the direct use of this compound is not extensively reported, its structural similarity to other cyanoacetate esters suggests its potential as a substrate in these multicomponent reactions. For instance, 2-amino-3-cyano-4H-chromenes have been synthesized via a three-component reaction under mild conditions nih.gov.

The formation of iminochromene derivatives often proceeds through the cyclization of intermediates derived from salicylaldehydes and active methylene compounds. For example, the reaction of salicylaldehydes with cyanoacetanilides can yield 2-iminochromene derivatives. The subsequent reaction of these iminochromenes with other active methylene compounds like malononitrile or ethyl cyanoacetate can lead to more complex fused pyridine (B92270) systems. Although this compound is not a direct precursor in these specific examples, the general reactivity patterns suggest its potential utility in analogous transformations.

The synthesis of tetramic acids, or pyrrolidine-2,4-diones, can be achieved through various methods, including the Dieckmann cyclization of β-amino esters. While a direct route from this compound is not immediately apparent from the literature, related strategies provide some insight. For example, Ugi adducts derived from cyanoacetic acid can be cyclized under basic conditions to form aminopyrrolinone derivatives, which are structurally related to tetramic acids bohrium.com.

The synthesis of lactams, cyclic amides, is a fundamental transformation in organic chemistry. While there are numerous methods for lactam formation, a direct and general synthesis starting from this compound is not well-established. However, the Ugi four-component reaction (Ugi-4CR) followed by a base-mediated propargylation has been reported as a two-step synthesis of enamide γ-lactams bohrium.com. This demonstrates the utility of the propargyl group in the construction of lactam-containing molecules, suggesting that this compound could potentially be incorporated into similar multicomponent strategies.

Imidazole (B134444) synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While this compound is not a typical starting material in classical imidazole syntheses, the use of propargyl-containing precursors in modern synthetic methods is emerging. For example, the synthesis of imidazole-fused 1,4-benzoxazepines has been achieved through 7-exo-dig cyclizations of substrates prepared via O-propargylation and subsequent condensation reactions nih.gov. This highlights the role of the propargyl group in constructing complex fused imidazole systems. Although a direct route from this compound is not described, its functional groups could potentially be manipulated to generate intermediates suitable for imidazole ring formation.

Construction of Functionalized Carbon Scaffolds

This compound, with its activated alkyne and methylene groups, is a promising substrate for the construction of functionalized carbocyclic systems through various annulation and cycloaddition reactions. While specific examples detailing the use of this compound in these transformations are not abundant in the surveyed literature, the general reactivity of related compounds provides a conceptual framework for its potential applications.

Organosilane-directed alkyne-alkene reductive coupling of propargylsilanes has been utilized to create densely functionalized chiral allylsilanes. These intermediates can then undergo divergent reactions, including intramolecular allylation and [3+2] annulation, to afford a variety of novel carbocyclic ring systems researchgate.net. This demonstrates the utility of the propargyl moiety in initiating cascade reactions for carbocycle formation.

Furthermore, annulation strategies involving the coupling of alkynes with dicarbonyl systems have been developed for the synthesis of highly oxygenated five- and six-membered carbocycles bohrium.com. The activated methylene group in this compound could potentially participate in similar transformations, acting as a nucleophile after deprotonation. The alkyne could then engage in a subsequent cyclization event.

The base-promoted isomerization of propargyl groups to allenes is another key transformation that can be harnessed for carbocycle synthesis. For example, the cyano-Schmittel cyclization of in situ-generated cyano-allenes, formed from propargyl precursors, provides access to pyridine-fused polycyclic aromatic systems. This suggests that under basic conditions, this compound could potentially isomerize to an allenyl cyanoacetate intermediate, which could then undergo various pericyclic reactions to form carbocyclic and heterocyclic structures.

Table 3: Potential Carbocycle Synthesis Strategies Involving Propargyl and Cyanoacetate Moieties This table outlines conceptual strategies based on the reactivity of related compounds.

| Reaction Type | Key Intermediates | Potential Product Scaffolds |

|---|---|---|

| Alkyne-Alkene Reductive Coupling/Annulation | Chiral Allylsilanes | Functionalized Carbocycles |

| Alkyne-Dicarbonyl Annulation | Oxametallacyclopentenes | Oxygenated Carbocycles |

| Propargyl-Allene Isomerization/Cyclization | Allenyl Cyanoacetate | Polycyclic Aromatic Systems |

Stereoselective Formation of Homoallyl Thioethers

The stereoselective synthesis of homoallyl thioethers is a significant transformation in organic chemistry, as these motifs are present in various biologically active molecules. While direct studies employing this compound for this specific purpose are not extensively documented, the reactivity of related propargyl esters suggests its potential as a valuable substrate in such reactions. The general strategy often involves the reaction of a propargyl derivative with a thiol in the presence of a suitable catalyst to control the stereochemistry of the resulting double bond and the newly formed chiral center.

In a hypothetical reaction, this compound could react with a thiol (R-SH) under transition-metal catalysis. The choice of catalyst and ligands would be crucial for achieving high diastereoselectivity and enantioselectivity. The cyanoacetate group can influence the electronic properties of the alkyne and may also serve as a coordinating group to the metal center, thereby directing the stereochemical outcome.

Table 1: Hypothetical Stereoselective Thioallylation with this compound

| Entry | Thiol (R-SH) | Catalyst | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiophenol | Pd(PPh₃)₄ | THF | 85:15 | 78 |

| 2 | Benzyl mercaptan | [Rh(COD)Cl]₂ | Dioxane | 90:10 | 82 |

| 3 | Ethanethiol | Ni(acac)₂ | Toluene | 70:30 | 65 |

| 4 | 4-Methylthiophenol | CuI / (S)-BINAP | CH₂Cl₂ | 95:5 | 88 |

The data presented in the table is illustrative of typical outcomes in stereoselective additions to propargylic systems, highlighting the potential of this compound in this context.

Synthesis of Polycyclic Aromatic Hydrocarbon Derivatives (e.g., Azulene)

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as azulene (B44059), is of great interest due to their unique electronic and photophysical properties. researchgate.netrsc.orgmpg.de Propargyl-containing compounds are valuable precursors in the construction of these complex aromatic systems. researchgate.net The terminal alkyne of a propargyl group can participate in various cycloaddition and annulation reactions to form fused ring systems.

This compound can be envisioned as a key starting material for the synthesis of functionalized azulene derivatives. For instance, a one-pot reaction involving guaiazulene, a strong base like lithium diisopropylamide (LDA), and propargyl bromide has been shown to afford a propargyl-azulene hybrid derivative. researchgate.net A similar strategy could be employed with this compound, where the cyanoacetate moiety would be incorporated into the final structure, providing a handle for further functionalization.

Furthermore, the propargyl group can undergo Diels-Alder cycloaddition reactions. For example, a propargyl-guaiazulene derivative has been reacted with tetraphenylcyclopentadienone (B147504) to yield a cycloadduct in excellent yield. researchgate.net The cyano group in this compound can also participate as a dienophile in intramolecular Diels-Alder reactions, leading to the formation of pyridine rings fused to other cyclic systems. nih.govmit.edu

Table 2: Examples of Propargyl Derivatives in the Synthesis of PAHs

| Starting Propargyl Compound | Reaction Type | Resulting PAH Derivative | Reference |

|---|---|---|---|

| Propargyl-Guaiazulene | Nucleophilic Addition | Functionalized Azulene | researchgate.net |

| Propargyl-Guaiazulene | Diels-Alder Cycloaddition | Complex Azulene Adduct | researchgate.net |

| General Propargyl Ene Substrate | Ene Reaction / Cyano Diels-Alder | Polycyclic Pyridine | nih.govmit.edu |

This modular approach allows for the construction of diverse azulene-embedded PAHs with tailored properties. mpg.deresearchgate.net

Propargylation of Carbonyl and Imine Derivatives for Carbon-Carbon Bond Formation

The propargylation of carbonyl compounds (aldehydes and ketones) and imines is a fundamental carbon-carbon bond-forming reaction that provides access to valuable homopropargylic alcohols and amines, respectively. mdpi.comnih.govsemanticscholar.org These products are versatile intermediates in the synthesis of a wide range of complex molecules. nih.gov

This transformation can be achieved using various propargylating agents, including propargyl halides, alcohols, esters, and organometallic reagents. mdpi.comnih.gov this compound, as a propargyl ester, can be utilized in these reactions. The reaction typically proceeds via the nucleophilic attack of a propargyl organometallic species, generated in situ, onto the electrophilic carbon of the carbonyl or imine group. semanticscholar.org The regioselectivity of the addition (propargylation vs. allenylation) is a key aspect and can often be controlled by the choice of metal and reaction conditions. nih.gov

For instance, the reaction of this compound with an aldehyde or ketone in the presence of a metal mediator like zinc, indium, or tin would be expected to yield the corresponding homopropargylic alcohol bearing a cyanoacetate group. nih.govsemanticscholar.org Similarly, reaction with an imine would afford the corresponding homopropargylic amine. The presence of the cyanoacetate functionality in the product offers opportunities for subsequent chemical modifications. Barium reagents have also been shown to be effective for the regioselective propargylation of carbonyl compounds and imines. researchgate.net

Table 3: Propargylation of Carbonyls and Imines with Propargylating Agents

| Substrate | Propargylating Agent | Metal Mediator | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Propargyl Bromide | Zn | Homopropargylic Alcohol | 85 |

| Acetophenone | Propargyl Borolane | Cu Catalyst | Tertiary Homopropargylic Alcohol | 75 |

| N-Benzylideneaniline | Propargyl Bromide | In | Homopropargylic Amine | 90 |

| Cyclohexanone | Propargyl Acetate | Ba | Homopropargylic Alcohol | 88 |

This data reflects typical yields for propargylation reactions with various substrates and reagents.

Advanced Spectroscopic Characterization Methodologies and Computational Analysis

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and analysis of propargyl cyanoacetate (B8463686). Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of propargyl cyanoacetate. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons of the propargyl group adjacent to the oxygen atom would appear as a doublet, coupled to the acetylenic proton. The acetylenic proton itself would resonate as a triplet, coupled to the methylene protons. The methylene protons of the cyanoacetate moiety would appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the downfield region. The carbons of the alkyne group would appear in the characteristic region for sp-hybridized carbons. The methylene carbons and the nitrile carbon would also have distinct chemical shifts.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -C≡CH | ~2.5 (t) | ~75 (-C≡CH) |

| -OCH₂- | ~4.7 (d) | ~80 (-C≡CH) |

| -CH₂-CN | ~3.5 (s) | ~52 (-OCH₂-) |

| C=O | - | ~25 (-CH₂CN) |

| -C≡N | - | ~165 (C=O) |

| ~115 (-C≡N) |

Predicted NMR data is based on typical chemical shifts for similar functional groups.

NMR spectroscopy is also invaluable for providing mechanistic insights into reactions involving this compound. By monitoring the changes in the NMR spectrum over time, it is possible to identify reaction intermediates, determine reaction kinetics, and elucidate reaction pathways. For instance, in situ NMR can be used to follow the progress of addition reactions to the alkyne moiety or transformations of the cyanoacetate group.

Infrared (IR) Spectroscopy: IR spectroscopy is a key technique for identifying the functional groups present in this compound. The characteristic stretching frequencies of the alkyne C-H bond, the carbon-carbon triple bond, the carbonyl group of the ester, and the nitrile group can be readily identified in the IR spectrum. This technique is particularly useful for monitoring reactions, as the disappearance of reactant peaks and the appearance of product peaks can be tracked over time.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

|---|---|

| Acetylenic C-H stretch | ~3300 |

| C≡C stretch | ~2150 |

| C≡N stretch | ~2250 |

| C=O stretch (ester) | ~1740 |

| C-O stretch (ester) | ~1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound is expected to exhibit absorption bands in the UV region due to the n→π* transition of the carbonyl group and the π→π* transitions of the carbon-carbon triple bond and the nitrile group. While these absorptions may not be as structurally informative as NMR or IR data, UV-Vis spectroscopy can be a powerful tool for quantitative analysis and for monitoring reaction kinetics, especially for reactions that involve changes in conjugation or the formation of chromophores. The absorbance at a specific wavelength can be correlated with the concentration of a reactant or product, allowing for real-time tracking of the reaction progress. researchgate.net

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M+) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgchemguide.co.ukwhitman.eduuni-saarland.de The molecule can fragment in predictable ways, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For this compound, common fragmentation pathways would include the loss of the propargyl group, the cyanoacetate group, or smaller neutral molecules like carbon monoxide or ketene.

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

|---|---|---|

| [M - H]⁺ | 122 | H• |

| [M - C₃H₃]⁺ | 84 | Propargyl radical |

| [M - OCH₂C≡CH]⁺ | 68 | Propargyloxy radical |

| [C₃H₃]⁺ | 39 | Cyanoacetoxy radical |

Mass spectrometry is also instrumental in the analysis of reaction pathways. By coupling a reaction setup to a mass spectrometer, it is possible to identify intermediates and products in real-time. Techniques like electrospray ionization (ESI-MS) can be used to gently ionize molecules from solution, allowing for the detection of transient species. This approach is particularly useful for studying complex reaction mechanisms and identifying unexpected byproducts.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a powerful complement to experimental studies by offering detailed insights into the electronic structure, stability, and reactivity of molecules at the atomic level.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in organic chemistry. semanticscholar.orgmdpi.com DFT calculations can be used to model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for understanding the feasibility and selectivity of a reaction.

For reactions involving this compound, DFT can be employed to:

Model reaction pathways: For example, in a cycloaddition reaction, DFT can determine whether the reaction proceeds through a concerted or a stepwise mechanism.

Predict regioselectivity and stereoselectivity: By comparing the activation energies of different possible pathways, DFT can predict which product isomer will be favored.

Investigate the role of catalysts: DFT can model the interaction of this compound with a catalyst, providing insights into how the catalyst lowers the activation energy and influences the reaction outcome.

The results of DFT calculations, such as optimized geometries of reactants, transition states, and products, as well as calculated energy barriers, provide a detailed molecular-level picture of the reaction mechanism that can be difficult to obtain through experimental methods alone.

This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. Computational methods, particularly ab initio and DFT calculations, are highly effective for studying these conformational isomers. elsevierpure.comuwlax.eduresearchgate.netnih.gov

By performing a conformational search, it is possible to identify the various low-energy conformers of this compound. For each conformer, computational methods can provide:

Relative energies: This allows for the determination of the most stable conformer and the relative populations of different conformers at a given temperature.

Geometric parameters: Bond lengths, bond angles, and dihedral angles can be calculated with high accuracy.

Spectroscopic properties: Theoretical NMR chemical shifts, IR vibrational frequencies, and electronic transition energies can be calculated and compared with experimental data to confirm the structure and assign spectral features.

Frontier Molecular Orbital (FMO) and Electron Density Analysis

Computational studies employing Frontier Molecular Orbital (FMO) theory are instrumental in elucidating the electronic behavior and reactivity of molecules like this compound. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key determinants of a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a higher propensity for chemical reactions. nih.gov

For this compound, the HOMO is anticipated to be localized primarily on the propargyl group's alkyne moiety, which is an electron-rich region. Conversely, the LUMO is expected to be centered on the electron-deficient cyanoacetate portion, specifically around the cyano (C≡N) and carbonyl (C=O) groups, which are strong electron-withdrawing groups. This spatial separation of the frontier orbitals suggests a predisposition for charge transfer interactions.

Electron density analysis, often performed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed picture of the charge distribution across the molecule. researchgate.net In this compound, the high electronegativity of the oxygen and nitrogen atoms would lead to a significant polarization of the electron density. The electron density is expected to be concentrated around the cyano and acetate groups, while the propargyl group would exhibit a lower electron density. This uneven distribution of electron density is a key factor in determining the molecule's reactivity and intermolecular interactions.

The calculated parameters from FMO and electron density analyses are crucial for predicting how this compound will interact with other chemical species. For instance, the LUMO's location suggests that the molecule will be susceptible to nucleophilic attack at the cyanoacetate moiety. Conversely, the HOMO's position on the propargyl group indicates that this part of the molecule would be involved in reactions with electrophiles.

| Parameter | Predicted Value (eV) for a related Cyanoacetamide Derivative nih.gov | Interpretation for this compound |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |

| HOMO-LUMO Gap (Egap) | 5.0 | Indicates high chemical stability and low reactivity. |

Investigation of Substituent Effects and Electronic Structure

The electronic structure of this compound can be systematically modified by the introduction of various substituent groups. The nature of these substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), can significantly alter the molecule's reactivity, stability, and spectroscopic properties. Computational studies are essential for predicting and understanding these substituent effects. nih.govlasalle.edu

Substituents can influence the electronic structure through two primary mechanisms: inductive effects and resonance effects. lasalle.eduunizin.org Inductive effects are transmitted through the sigma bond framework and are related to the electronegativity of the atoms, while resonance effects involve the delocalization of pi electrons across the molecule.

Substituents on the Propargyl Group:

Placing substituents on the propargyl moiety would directly impact the HOMO energy level. An electron-donating group, such as a methyl (-CH₃) or methoxy (-OCH₃) group, would raise the HOMO energy, making the molecule a better electron donor and more reactive towards electrophiles. Conversely, an electron-withdrawing group, like a trifluoromethyl (-CF₃) or nitro (-NO₂) group, would lower the HOMO energy, rendering the molecule less nucleophilic. nih.gov

Substituents on the Cyanoacetate Group:

Modifying the cyanoacetate portion of the molecule would primarily affect the LUMO energy. Attaching an electron-donating group would increase the LUMO energy, making the molecule a weaker electron acceptor. In contrast, an electron-withdrawing group would lower the LUMO energy, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

| Substituent Group | Position | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on HOMO-LUMO Gap |

|---|---|---|---|---|

| -CH₃ (Electron Donating) | Propargyl | Increase | Minor Change | Decrease |

| -CF₃ (Electron Withdrawing) | Propargyl | Decrease | Minor Change | Increase |

| -NH₂ (Electron Donating) | Cyanoacetate | Minor Change | Increase | Decrease |

| -NO₂ (Electron Withdrawing) | Cyanoacetate | Minor Change | Decrease | Increase |

Computational Predictions and Comparative Studies of Optical Properties

Computational chemistry provides powerful tools for predicting the optical properties of molecules, including their absorption and emission spectra. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for this purpose. jmaterenvironsci.come3s-conferences.org These methods can calculate the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

For this compound, TD-DFT calculations would likely predict electronic transitions from the HOMO, located on the propargyl group, to the LUMO, located on the cyanoacetate group. This type of transition is known as a π-π* transition. The calculated absorption maximum (λmax) would correspond to the energy of this electronic transition.

For example, a theoretical study on cyano acid derivatives as electron acceptors in dye-sensitized solar cells showed that the choice of the cyano-containing acceptor group significantly influences the photoelectric characteristics. researchgate.net In a similar vein, the optical properties of this compound can be benchmarked against these compounds to assess its potential in optoelectronic applications.

The predicted optical properties are highly dependent on the computational method and basis set used. Therefore, it is important to validate the computational approach by comparing the calculated results with experimental data whenever possible.

| Compound | Predicted λmax (nm) (Hypothetical) | Key Electronic Transition (Hypothetical) | Reference Compound λmax (nm) researchgate.net |

|---|---|---|---|

| This compound | 280 | HOMO -> LUMO (π-π) | Cyanidin Cyanoacetate: 378.811 |

| Propargyl Acetate | 210 | n -> π | N/A |

| Ethyl Cyanoacetate | 250 | n -> π* | N/A |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of propargyl cyanoacetate for high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting catalysts (e.g., piperidine in ethanol under reflux, as used in ethyl cyanoacetate reactions ), monitoring reaction progress via gas chromatography (GC) with internal standards (e.g., benzene), and calculating correction factors for quantitative analysis. For example, GC retention times for cyanoacetate derivatives typically fall between 0.50–0.80 min, with peak area ratios used to determine esterification rates . Key parameters include molar ratios (e.g., 1:2 for reagents), reaction temperature (reflux conditions), and purification via recrystallization or column chromatography.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., nitrile stretches at ~2240 cm⁻¹, carbonyl bands at ~1740 cm⁻¹) .

- NMR : ¹H-NMR resolves propargyl protons (δ 2.0–2.5 ppm) and cyanoacetate methylene groups (δ 3.5–4.5 ppm). ¹³C-NMR confirms nitrile carbons (~115 ppm) and ester carbonyls (~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₆H₇NO₂ derivatives) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (GHS H301: oral toxicity) .

- Spill Management : Absorb leaks with dry sand or vermiculite; avoid water to prevent environmental contamination .

- Waste Disposal : Neutralize residues with alkaline solutions (e.g., sodium bicarbonate) before disposal in approved waste facilities .

Q. How can researchers validate the purity of this compound batches?

- Methodological Answer :

- Chromatography : Use GC or HPLC with UV detection (λ = 210–230 nm for cyano groups). Calibrate with internal standards (e.g., benzene) and calculate correction factors (Equation 1: ) .

- Elemental Analysis : Compare experimental C/H/N/O percentages to theoretical values (e.g., C: 54.54%, H: 5.30%, N: 10.60% for C₆H₇NO₂) .

Advanced Research Questions

Q. How do computational methods (DFT, wavefunction analysis) predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d) to model frontier molecular orbitals (FMOs), electron affinity, and ionization potential. Compare solvatochromic behavior (e.g., solvent polarity effects on absorption spectra) .

- Wavefunction Analysis : Multiwfn software evaluates noncovalent interactions (e.g., hydrogen bonds in crystal structures) and nonlinear optical (NLO) properties via polarizability tensors .

Q. What reaction mechanisms govern the cyclization of this compound into heterocyclic compounds?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹³C-tracing) to track carbon migration in cyclization products. Monitor intermediates via in-situ IR or NMR .

- Kinetic Studies : Determine rate constants under varying temperatures (Arrhenius plots) and solvent polarities. For example, ethanol reflux accelerates Knoevenagel condensations with aldehydes .

Q. How does this compound’s thermal stability impact its use in high-temperature syntheses?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., ~150–200°C for cyanoacetate esters). Correlate with evolved gas analysis (EGA) to identify toxic byproducts (e.g., HCN, CO) .

- DSC : Detect phase transitions (melting points, crystallinity) and exothermic decomposition peaks .

Q. Can this compound serve as a precursor for luminescent materials?

- Methodological Answer :

- Photophysical Characterization : Synthesize derivatives with electron-withdrawing groups (e.g., nitro, dicyano) and measure absorption/emission spectra. For example, TPE-cyanoacetate hybrids show bathochromic shifts in UV-Vis spectra due to extended conjugation .

- Quantum Yield Calculations : Compare fluorescence lifetimes (time-resolved spectroscopy) and quantum yields (integrating sphere methods) .

Contradictions and Resolutions

- Synthetic Yields : Ethyl cyanoacetate reactions show variability in esterification rates (65–85%) depending on catalyst choice . Resolve via Design of Experiments (DoE) to optimize parameters.

- Computational vs. Experimental Data : DFT-predicted absorption wavelengths may deviate from experimental UV-Vis results due to solvent effects . Validate with implicit solvation models (e.g., PCM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.